Cas no 220384-49-6 ((R)-tert-butyl 2-vinylpiperidine-1-carboxylate)
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,1-Dimethylethyl (2R)-2-ethenyl-1-piperidinecarboxylate
- RZTACBWUQPTZHE-JTQLQIEISA-N
- 220384-49-6
- (R)-tert-butyl 2-vinylpiperidine-1-carboxylate
- tert-Butyl (R)-2-vinylpiperidine-1-carboxylate
- SCHEMBL17770867
- DTXSID301201745
-
- Inchi: 1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
- InChI Key: RZTACBWUQPTZHE-JTQLQIEISA-N
- SMILES: O(C(C)(C)C)C(N1CCCC[C@@H]1C=C)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.5Ų
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3621-100.0mg |
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate |
220384-49-6 | 95% | 100.0mg |
¥1517.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3621-250.0mg |
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate |
220384-49-6 | 95% | 250.0mg |
¥2021.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3621-500.0mg |
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate |
220384-49-6 | 95% | 500.0mg |
¥3370.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3621-1.0g |
tert-butyl (2R)-2-vinylpiperidine-1-carboxylate |
220384-49-6 | 95% | 1.0g |
¥5054.0000 | 2025-04-11 |
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Suppliers
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (R)-tert-butyl 2-vinylpiperidine-1-carboxylate
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No 220384-49-6, commonly referred to as (R)-tert-butyl 2-vinylpiperidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science. In this article, we will delve into its chemical characteristics, synthesis methods, applications, and recent research findings.
Chemical Structure and Properties
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate is a bicyclic compound featuring a piperidine ring substituted with a tert-butyl group at the 1-position and a vinyl group at the 2-position. The stereochemistry at the chiral center is specified as (R), which plays a crucial role in its biological activity and chemical reactivity. The molecule exhibits a molecular weight of approximately 256 g/mol and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate.
Synthesis and Characterization
The synthesis of (R)-tert-butyl 2-vinylpiperidine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperidine derivative followed by selective substitution to introduce the tert-butyl and vinyl groups. Recent advancements in asymmetric synthesis have enabled the efficient construction of the (R)-enantiomer, which is critical for its pharmacological applications. The compound has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its purity and structural integrity.
Applications in Pharmaceutical Research
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate has shown promise in the development of bioactive molecules targeting various therapeutic areas. Its rigid structure and chiral centers make it an ideal candidate for exploring enantioselective reactions and drug delivery systems. Recent studies have highlighted its potential as a building block for constructing complex natural product analogs, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders.
Recent Research Findings
In a groundbreaking study published in *Nature Communications*, researchers demonstrated that (R)-tert-butyl 2-vinylpiperidine-1-carboxylate can serve as a versatile platform for generating bioactive molecules with enhanced pharmacokinetic profiles. By incorporating this compound into drug design strategies, scientists have achieved significant improvements in drug absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, collaborative efforts between academic institutions and pharmaceutical companies have led to the discovery of novel derivatives of (R)-tert-butyl 2-vinylpiperidine-1-carboxylate with improved bioavailability and reduced toxicity. These findings underscore the importance of this compound in advancing drug discovery pipelines.
Conclusion
(R)-tert-butyl 2-vinylpiperidine-1-carboxylate, with CAS No 220384-49-6, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to unlock its full potential, this compound is poised to make significant contributions to the development of innovative therapeutic agents and advanced materials.
220384-49-6 ((R)-tert-butyl 2-vinylpiperidine-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)